REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH3:7])[C:3]([NH:5][NH2:6])=[O:4].[Cl:9][CH2:10][C:11](Cl)=[O:12]>C(OCC)(=O)C>[Cl:9][CH2:10][C:11]([NH:6][NH:5][C:3](=[O:4])[C:2]([CH3:8])([CH3:7])[CH3:1])=[O:12]
|
Name
|
|
Quantity
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5.8 g
|
Type
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reactant
|
Smiles
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CC(C(=O)NN)(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
6.767 g
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Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to reflux
|
Type
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ADDITION
|
Details
|
were added dropwise to the solution
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Type
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TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was reacted further without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NNC(C(C)(C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |